molecular formula C5H10S B157770 Cyclopentanethiol CAS No. 1679-07-8

Cyclopentanethiol

Cat. No.: B157770
CAS No.: 1679-07-8
M. Wt: 102.2 g/mol
InChI Key: WVDYBOADDMMFIY-UHFFFAOYSA-N
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Description

Cyclopentanethiol, also known as cyclopentyl mercaptan, is an organic compound with the molecular formula C5H10S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a cyclopentane ring. Thiols are known for their strong, often unpleasant odors, and this compound is no exception. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanethiol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentanone in the presence of hydrogen sulfide. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Cyclopentanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentyl disulfide.

    Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides.

Major Products Formed:

    Oxidation: Cyclopentyl disulfide.

    Substitution: Cyclopentyl thioethers.

Scientific Research Applications

Cyclopentanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanethiol involves its ability to donate a sulfur-hydrogen group in chemical reactions. This property makes it a valuable nucleophile in substitution reactions and a reducing agent in redox reactions. In biological systems, thiols like this compound can interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Cyclopentanethiol is similar to other thiols such as ethanethiol, propanethiol, and butanethiol. its cyclic structure imparts unique properties:

    Ethanethiol (C2H5SH): A simple linear thiol with a strong odor, used as an odorant in natural gas.

    Propanethiol (C3H7SH): Another linear thiol, used in organic synthesis and as a flavoring agent.

    Butanethiol (C4H9SH): A longer-chain thiol, also used in organic synthesis and as a flavoring agent.

This compound’s cyclic structure makes it more rigid and less flexible compared to its linear counterparts, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

cyclopentanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDYBOADDMMFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047108
Record name Cyclopentanethiol
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Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Cyclopentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

41.00 to 42.00 °C. @ 16.00 mm Hg
Record name Cyclopentanethiol
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Solubility

758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils
Record name Cyclopentanethiol
Source Human Metabolome Database (HMDB)
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Record name Cyclopentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.925
Record name Cyclopentanethiol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1679-07-8
Record name Cyclopentanethiol
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Record name Cyclopentanethiol
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Record name Cyclopentanethiol
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Record name Cyclopentanethiol
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Record name Cyclopentanethiol
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Record name CYCLOPENTANETHIOL
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Record name Cyclopentanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of cyclopentanethiol?

A: this compound (C₅H₉SH) has a molecular weight of 102.20 g/mol. It consists of a cyclopentane ring with a thiol (-SH) group attached. Spectroscopic data can be found in [].

Q2: How does the structure of this compound influence the SAM formation compared to other thiols?

A: The cyclic structure of this compound influences its SAM formation on Au(111) compared to benzenethiol (aromatic ring) and cyclohexanethiol (six-membered alicyclic ring). While benzenethiol and this compound mainly form disordered domains at room temperature, cyclohexanethiol forms well-ordered domains. This difference suggests that molecule-substrate interactions play a key role in determining the structural order of these thiol SAMs [].

Q3: Are there differences in the reductive desorption behavior of this compound SAMs compared to other thiol SAMs?

A: Yes. The reductive desorption peak potential for benzenethiol SAMs is less negative than that of this compound and cyclohexanethiol SAMs. This difference is attributed to the presence of π-orbitals in the aromatic ring of benzenethiol, facilitating electron transfer from the gold electrode []. Interestingly, the degree of structural order does not significantly influence the reductive desorption behavior of alicyclic thiol SAMs like this compound and cyclohexanethiol [].

Q4: Can this compound be used as a ligand in the synthesis of gold nanomolecules?

A: Yes, this compound can be used to synthesize Au₃₆(SC₅H₉)₂₄ nanomolecules. This synthesis utilizes a common precursor mixture, Aun(glutathione)m, followed by a thermochemical treatment with excess this compound []. This suggests that ligand-induced core-size conversion and structural transformation play a role in achieving specific gold nanomolecules.

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